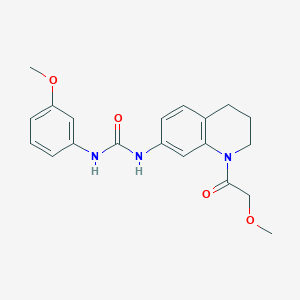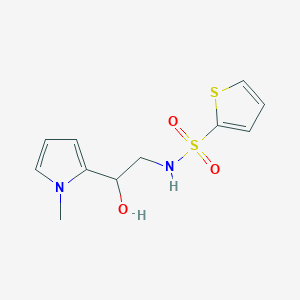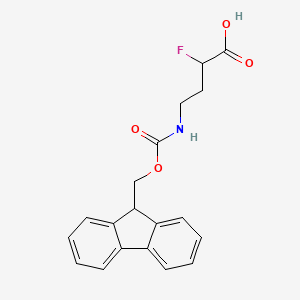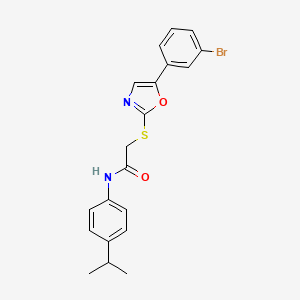![molecular formula C15H8Cl2N4O3S B2552707 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide CAS No. 392244-20-1](/img/structure/B2552707.png)
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide" is a bioactive molecule that may be related to various compounds studied for their potential antitumor activities and physicochemical properties. While the specific compound is not directly studied in the provided papers, similar compounds with chloro, nitro, and thiadiazole groups have been synthesized and analyzed for their biological activities and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the displacement of chloro groups and the formation of amides or esters. For example, the synthesis of regioisomers of a hypoxia-selective cytotoxin involved displacement with diethanolamine, followed by dimesylation and mesylate displacement with LiCl . Another synthesis method for a thiadiazole compound involved ring opening to produce a thioketene intermediate that reacts with nucleophiles to form esters or amides . These methods suggest that the synthesis of the compound may involve similar strategies of functional group interconversion and nucleophilic substitution.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray diffraction. For instance, the structure of a similar benzamide compound was confirmed by IR and single-crystal X-ray diffraction studies . The crystal structure of another benzamide derivative was determined to adopt a monoclinic space group with specific unit cell parameters . These findings indicate that the molecular structure of "this compound" could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The reactivity of related compounds includes ring opening, cyclization, and rearrangement reactions. For instance, a thiadiazole compound undergoes ring opening to produce a thioketene intermediate . Another compound, an imidazo[2,1-b][1,3]thiazole, underwent rearrangement in the presence of hydrochloric acid . These reactions demonstrate the potential chemical transformations that the compound may undergo under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied extensively. For example, the physicochemical properties of a bioactive thiadiazole compound were determined, including vapor pressure, solubility, and distribution coefficients . The crystal structure and spectroscopic properties of another benzamide derivative were investigated along with its biological activity . These studies provide insights into the potential properties of "this compound," such as solubility, stability, and reactivity.
科学的研究の応用
Corrosion Inhibition
One application of 1,3,4-thiadiazole derivatives is as corrosion inhibitors for metals. A study investigated the inhibition properties of some new 2,5-disubstituted 1,3,4-thiadiazoles, including similar compounds, on the corrosion behavior of mild steel in acidic solutions. These compounds were found to exhibit good inhibition properties, indicating their potential application in protecting metals from corrosion in industrial processes (Bentiss et al., 2007).
Crystal Engineering
Another research focus is on crystal engineering using hydrogen bonds and halogen bonds involving compounds with similar structures. Studies have demonstrated that such compounds can form complex crystal structures with applications in materials science and pharmaceuticals, highlighting the potential for designing novel crystal forms for improved material properties (Saha et al., 2005).
Polymer Chemistry
Thiadiazole derivatives have been utilized in the synthesis of new types of soluble thermally stable polymers. Research in this area has led to the development of polymers with enhanced thermal stability and solubility, which are crucial for high-performance materials used in various industrial and technological applications (Mehdipour-Ataei & Hatami, 2007).
Pharmaceutical Applications
Significant efforts have been directed towards exploring the anticonvulsant and antimicrobial activities of thiadiazole derivatives. For instance, the development of quality control methods for promising anticonvulsant compounds derived from 1,3,4-thiadiazoles has demonstrated their potential in pharmaceutical applications, indicating the scope for developing new therapeutics based on these structures (Sych et al., 2018). Additionally, synthesis efforts have led to new compounds with antiviral activities, suggesting their use in treating viral infections (Chen et al., 2010).
Corrosion Protection and Material Science
Research on the inhibition performances of thiadiazole derivatives against the corrosion of iron has used quantum chemical and molecular dynamics simulation studies. This work supports the potential application of these compounds in protecting industrial materials against corrosion, contributing to longer material lifespans and reduced maintenance costs (Kaya et al., 2016).
作用機序
特性
IUPAC Name |
4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O3S/c16-10-4-2-1-3-9(10)14-19-20-15(25-14)18-13(22)8-5-6-11(17)12(7-8)21(23)24/h1-7H,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERPKYBBYQVHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)


![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)


![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)
